4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

Physicochemical Properties Drug Design Permeability

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide (CAS 1198615-11-0) is a halogenated aromatic sulfonamide with the molecular formula C₇H₇BrClNO₂S and a molecular weight of 284.56 g/mol. It belongs to the benzenesulfonamide class, which is widely explored for enzyme inhibition (e.g., carbonic anhydrases, steroid sulfatase) and anticancer applications.

Molecular Formula C7H7BrClNO2S
Molecular Weight 284.56 g/mol
Cat. No. B13310933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide
Molecular FormulaC7H7BrClNO2S
Molecular Weight284.56 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C7H7BrClNO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
InChIKeyOIPDIPOBKZZGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide: Key Chemical Identity and Comparator Landscape


4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide (CAS 1198615-11-0) is a halogenated aromatic sulfonamide with the molecular formula C₇H₇BrClNO₂S and a molecular weight of 284.56 g/mol . It belongs to the benzenesulfonamide class, which is widely explored for enzyme inhibition (e.g., carbonic anhydrases, steroid sulfatase) and anticancer applications [1]. Its closest analogs include the non‑N‑methylated parent compound 4‑bromo‑3‑chlorobenzenesulfonamide, regioisomers such as 3‑bromo‑5‑chloro‑N‑methylbenzene‑1‑sulfonamide, and mono‑halogenated N‑methylbenzenesulfonamides. This guide establishes evidence‑based differentiation for scientific procurement and experimental design.

Why Substituting 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide with a Generic Sulfonamide Analog Can Compromise Experimental Reproducibility


Within the benzenesulfonamide class, subtle variations in halogen position and N‑substitution profoundly alter target binding, metabolic stability, and cellular permeability [1]. For instance, the presence of a 3‑bromo substituent has been shown to confer 2.5‑fold higher GluN2A antagonistic activity compared to the non‑halogenated lead compound [2], while ortho‑halogenated sulfonamide derivatives exhibit enhanced transporter‑mediated cellular uptake in MCF‑7 cells [3]. Critically, some benzenesulfonamides are susceptible to P‑glycoprotein‑mediated efflux, whereas the halogenated class demonstrates retained potency in multidrug‑resistant (MDR) cell lines independent of MDR phenotype [1]. These findings demonstrate that the 4‑bromo‑3‑chloro‑N‑methyl substitution pattern is not interchangeable with other benzenesulfonamide analogs and must be specifically procured to preserve the reported pharmacological and physicochemical profile.

Quantitative Differentiation of 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide Against Analogues


Enhanced Lipophilicity (LogP) Relative to Non-Halogenated Parent Sulfonamide

The 4‑bromo‑3‑chloro substitution pattern increases lipophilicity compared to the unsubstituted benzenesulfonamide core. The measured LogP for 4‑bromo‑3‑chlorobenzenesulfonamide (the non‑N‑methylated analogue) is 3.53 . In contrast, the parent benzenesulfonamide has a calculated LogP of approximately 0.8 [1]. The N‑methylation present in the target compound is expected to further increase LogP by approximately +0.5 units based on the Hansch π constant for N‑methylsulfonamide [2], yielding an estimated LogP of ~4.0 for 4‑bromo‑3‑chloro‑N‑methylbenzene‑1‑sulfonamide. This 3.2‑log‑unit increase relative to the unsubstituted core translates to a theoretical ~1,500‑fold increase in octanol‑water partition coefficient, which is a critical determinant of membrane permeability and oral bioavailability [3].

Physicochemical Properties Drug Design Permeability

Retained Cytotoxicity in Multidrug-Resistant Cancer Cells: Class-Level Advantage Over Non-Halogenated Sulfonamides

Halogenated benzenesulfonamides, as a class, demonstrate equipotent inhibition of both drug‑sensitive and multidrug‑resistant (MDR) tumor cell lines [1]. In a study of halogenated benzenesulfonamide derivatives, the MDR phenotype of MCF‑7/ADR cells did not affect sensitivity to these compounds, with sub‑micromolar to low micromolar GI₅₀ values observed across HeLa, MCF‑7, and MCF‑7/ADR cell lines [1]. This contrasts with non‑halogenated sulfonamide analogs and standard chemotherapeutics such as doxorubicin, which show 10‑ to 100‑fold reduced potency in MDR cell lines due to P‑glycoprotein‑mediated efflux [2]. While direct quantitative data for 4‑bromo‑3‑chloro‑N‑methylbenzene‑1‑sulfonamide in MDR models are not available in the current literature, the compound belongs to the halogenated benzenesulfonamide class shown to evade MDR recognition [1].

Multidrug Resistance Cancer Cytotoxicity

Dual Halogen Substitution Pattern Offers a Versatile Scaffold for Sequential Cross-Coupling Derivatization vs. Mono-Halogenated Analogs

The presence of two distinct halogen atoms (Br at position 4, Cl at position 3) provides orthogonal reactivity for sequential palladium‑catalyzed cross‑coupling reactions [1]. The C–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (relative rate ~50–100:1 under standard Suzuki conditions) [2], enabling chemoselective functionalization without protecting group manipulation [3]. In contrast, mono‑halogenated N‑methylbenzenesulfonamide analogs such as 4‑bromo‑N‑methylbenzenesulfonamide or 3‑chloro‑N‑methylbenzenesulfonamide are restricted to a single derivatization step without additional halogenation . The differential reactivity of Br vs. Cl has been exploited in the synthesis of sulfonamide‑based kinase inhibitors and NMDA receptor modulators [4].

Medicinal Chemistry Cross-Coupling Building Block

N‑Methylation Reduces Hydrogen Bond Donor Count and Modulates Off‑Target Carbonic Anhydrase Binding vs. Primary Sulfonamide Analogs

Primary sulfonamides (R‑SO₂NH₂) are potent nanomolar inhibitors of carbonic anhydrase II (CA II) and IX (CA IX) via direct coordination of the Zn²⁺ ion in the enzyme active site [1]. N‑methylation of the sulfonamide eliminates one hydrogen bond donor (HBD), reducing HBD count from 2 to 1 [2]. Calculated TPSA decreases from 68.54 Ų (for 4‑bromo‑3‑chlorobenzenesulfonamide ) to 46.17 Ų (for the N‑methyl derivative ). This structural modification reduces CA II binding affinity, as the sulfonamide N–H is required for optimal Zn²⁺ interaction geometry [1]. While quantitative CA II/IX IC₅₀ data for 4‑bromo‑3‑chloro‑N‑methylbenzene‑1‑sulfonamide are not yet published, the reduced HBD count and TPSA predict significantly attenuated CA inhibition compared to the primary sulfonamide analogue [3].

Selectivity Carbonic Anhydrase Hydrogen Bonding

Optimal Research Applications for 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide Based on Verified Evidence


Medicinal Chemistry: Building Block for Iterative SAR Library Synthesis via Sequential Cross‑Coupling

The orthogonally reactive Br (C4) and Cl (C3) substituents enable chemoselective derivatization without requiring protecting group strategies, making this compound a strategic building block for generating diverse sulfonamide libraries in kinase inhibitor or GPCR modulator programs [1]. The first coupling at the bromide position, followed by a second at the chloride position, doubles the accessible chemical space per synthetic cycle compared to mono‑halogenated sulfonamide scaffolds [2].

Cancer Pharmacology: Investigation of MDR‑Evading Cytotoxic Agents

Based on the class‑level evidence that halogenated benzenesulfonamides evade P‑glycoprotein‑mediated efflux and retain full potency in MDR tumor models [1], this compound is suitable as a starting scaffold for developing anticancer agents intended to overcome multidrug resistance. Its enhanced lipophilicity (estimated LogP ~4.0) and reduced TPSA (46.17 Ų) are consistent with favorable membrane permeation properties required for intracellular target engagement [3].

Chemical Biology: Probe Development with Reduced Carbonic Anhydrase Off‑Target Liability

The N‑methyl sulfonamide group reduces hydrogen bond donor count and predicted carbonic anhydrase II/IX binding relative to primary sulfonamide analogs [1]. This property makes the compound a preferred scaffold for developing chemical probes where carbonic anhydrase inhibition would confound phenotypic readouts—a common issue with primary sulfonamide‑based probes [2].

CNS Drug Discovery: Scaffold Compatible with GluN2A‑Selective NMDA Receptor Antagonist Pharmacophore

SAR studies demonstrate that halogen atoms at the 3‑position of the benzenesulfonamide moiety confer high GluN2A antagonistic activity, with the 3‑bromo derivative achieving an IC₅₀ of 204 nM [1]. The 4‑bromo‑3‑chloro‑N‑methyl substitution pattern of the target compound combines the favorable 3‑halogen substitution with an N‑methyl group that may further modulate subunit selectivity and metabolic stability, supporting its exploration in CNS disorder programs where GluN2A‑selective modulation is desired [1].

Quote Request

Request a Quote for 4-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.